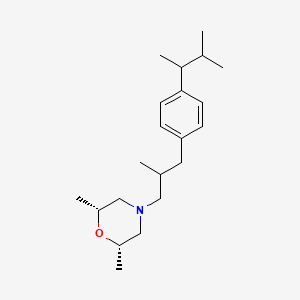
1-Desmethyl-2-methylpropyl Amorolfine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Desmethyl-2-methylpropyl Amorolfine is a derivative of Amorolfine, a morpholine antifungal agent. It is primarily used in research and industrial applications as an impurity standard and reference material. Amorolfine itself is known for its efficacy in treating fungal infections, particularly onychomycosis (fungal infections of the nails) by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .
Métodos De Preparación
The synthesis of 1-Desmethyl-2-methylpropyl Amorolfine involves several steps, starting from the basic structure of Amorolfine. The synthetic route typically includes:
Formation of the morpholine ring: This is achieved through a series of reactions involving the appropriate starting materials and reagents.
Substitution reactions: These are used to introduce the 1-Desmethyl-2-methylpropyl group into the morpholine ring.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Análisis De Reacciones Químicas
1-Desmethyl-2-methylpropyl Amorolfine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Desmethyl-2-methylpropyl Amorolfine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and reliability of data.
Biology: It is used in studies investigating the mechanisms of antifungal agents and their effects on fungal cells.
Medicine: It is used in research focused on developing new antifungal treatments and understanding the pharmacokinetics and pharmacodynamics of existing treatments.
Industry: It is used in the production of antifungal products and as a quality control standard in the pharmaceutical industry
Mecanismo De Acción
The mechanism of action of 1-Desmethyl-2-methylpropyl Amorolfine is similar to that of Amorolfine. It inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, which are involved in the biosynthesis of ergosterol. By inhibiting these enzymes, the compound depletes ergosterol and causes ignosterol to accumulate in the fungal cytoplasmic cell membranes. This disruption of the cell membrane leads to the antifungal effects of the compound .
Comparación Con Compuestos Similares
1-Desmethyl-2-methylpropyl Amorolfine is unique compared to other similar compounds due to its specific structure and the presence of the 1-Desmethyl-2-methylpropyl group. Similar compounds include:
Amorolfine: The parent compound, which has a similar mechanism of action but lacks the 1-Desmethyl-2-methylpropyl group.
Ciclopirox: Another antifungal agent that works by chelating polyvalent cations, leading to the inhibition of metal-dependent enzymes.
Terbinafine: An antifungal agent that inhibits squalene epoxidase, another enzyme involved in ergosterol biosynthesis.
These compounds share similar antifungal properties but differ in their specific mechanisms of action and chemical structures.
Propiedades
Fórmula molecular |
C21H35NO |
|---|---|
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(3-methylbutan-2-yl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C21H35NO/c1-15(2)19(6)21-9-7-20(8-10-21)11-16(3)12-22-13-17(4)23-18(5)14-22/h7-10,15-19H,11-14H2,1-6H3/t16?,17-,18+,19? |
Clave InChI |
FVSQRXVLXYEZIE-FXSDRFNOSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
SMILES canónico |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)



![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)



![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)




